molecular formula C22H28FN3O4 B2460976 1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1705063-19-9

1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2460976
CAS No.: 1705063-19-9
M. Wt: 417.481
InChI Key: DPWOESLMMIQFAL-UHFFFAOYSA-N
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Description

1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a complex structure combining a pyrrolidine-2,5-dione (succinimide) core linked to a fluorophenoxy-substituted bipiperidine system. Researchers can explore its potential as a key intermediate or target molecule in the development of novel centrally active agents. While specific pharmacological data for this compound may be limited, its structural motifs are commonly associated with bioactivity. Notably, analogous pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant properties in various seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure tests . The inclusion of a piperidine scaffold, a common feature in many neuroactive drugs, suggests potential for interaction with central nervous system targets, such as G protein-coupled receptors (GPCRs) which are crucial for cellular signaling and are the targets for a majority of therapeutic drugs . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating mechanisms of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c23-18-3-1-2-4-19(18)30-17-9-13-24(14-10-17)16-7-11-25(12-8-16)22(29)15-26-20(27)5-6-21(26)28/h1-4,16-17H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWOESLMMIQFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound with a complex structure that combines a bipiperidine moiety with a pyrrolidine-2,5-dione framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in targeting neurological disorders and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C21H28FN2O3C_{21}H_{28}FN_2O_3 with a molecular weight of approximately 360.5 g/mol. The presence of fluorine and phenoxy groups enhances its lipophilicity and potential selectivity for biological targets.

PropertyValue
Molecular FormulaC21H28FN2O3C_{21}H_{28}FN_2O_3
Molecular Weight360.5 g/mol
StructureBipiperidine and Pyrrolidine moieties

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). The bipiperidine structure allows it to mimic neurotransmitters, potentially modulating receptor activity. It is hypothesized that the compound may act as a selective ligand for sigma receptors, which are implicated in various neurological disorders.

Biological Activity

Preliminary studies suggest that the compound exhibits significant biological activities, including:

  • Neuroprotective Effects : Potential modulation of neuroinflammatory pathways.
  • Antidepressant Activity : Similar compounds have been linked to serotonin receptor modulation.
  • Antitumor Properties : Investigated for its ability to inhibit cancer cell proliferation.

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that derivatives of bipiperidine compounds can reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegeneration.
  • Antidepressant Activity : Research has indicated that compounds with similar structures can enhance serotonin levels in synaptic clefts, providing a basis for their use in treating depression.
  • Antitumor Properties : A study evaluating various bipiperidine derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Bipiperidine Core : Achieved through nucleophilic substitution reactions.
  • Introduction of the Fluorophenoxy Group : Via nucleophilic aromatic substitution.
  • Pyrrolidine Dione Formation : Utilizing cyclization reactions under controlled conditions.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals distinct biological profiles based on structural variations:

Compound NameBiological ActivityStructural Features
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanoneAntidepressant propertiesContains bipiperidine and fluorophenoxy groups
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanoneAntitumor activitySulfanyl group enhances biological interactions
1-(4-(3,4-dichlorophenoxy)piperidin-1-yl)cyclohexane-1-carboxylateModulator of chemokine receptorsChlorophenoxy group increases receptor binding

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituent effects, synthesis yields, and functional applications.

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application/Notes Reference
1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 2-Fluorophenoxy, bipiperidinyl, oxoethyl ~463.5 (estimated) Potential light stabilizer or ligand
1-(2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrrolopyridinyl, methoxyindole 492.20 Multi-target kinase inhibitor
3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Dodecyl, tetramethylpiperidinyl ~449.6 (estimated) Light stabilizer in polymer blends
4-(2,2,6,6-Tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Tetramethylpiperidinyl ~266.4 (estimated) UV stabilizer

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 2-fluorophenoxy group in the target compound may enhance stability against oxidative degradation compared to alkyl-substituted analogs (e.g., 3-dodecyl derivatives) .
  • Bipiperidinyl vs.
  • Molecular Weight: Higher molecular weight analogs (e.g., ~492 g/mol in ) are often associated with improved pharmacokinetic profiles but may face solubility challenges .

Research Findings and Implications

  • Stability: The 2-fluorophenoxy group likely reduces electron density on the pyrrolidine-2,5-dione core, enhancing resistance to radical-mediated degradation compared to alkyl-substituted analogs .
  • Bioavailability: Bulky substituents (e.g., bipiperidinyl) may improve membrane permeability but reduce aqueous solubility, necessitating formulation optimization .
  • Patent Trends: Recent patents emphasize blends of pyrrolidine-2,5-dione derivatives (e.g., mixtures of tetramethylpiperidinyl and dodecyl variants) for synergistic stabilization effects .

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